Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride
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Overview
Description
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride is a chemical compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.73 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride typically involves the reaction of methyl 2-aminoacetate with 1,1-dioxido-4-tetrahydrothiopyran under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride include:
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride
- 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C8H16ClNO4S |
---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
HFNDIDRPONWJQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)CC1)N.Cl |
Origin of Product |
United States |
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